molecular formula C16H28N2O3 B7511017 N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide

N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide

Cat. No.: B7511017
M. Wt: 296.40 g/mol
InChI Key: PMASEKBZLBTZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide has been found to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G-protein coupled receptor that is involved in the regulation of pain perception, stress response, and reward pathways. By blocking the NOP receptor, this compound has been found to reduce pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has been shown to reduce pain perception and inflammation in a dose-dependent manner. Additionally, it has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide is its potent analgesic and anti-inflammatory properties. This makes it a valuable tool for studying the mechanisms of pain perception and inflammation. However, one of the limitations of this compound is its selectivity for the NOP receptor. This limits its potential use in studying other pain and inflammation pathways.

Future Directions

There are several future directions for the research on N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide. One potential direction is the development of more selective NOP receptor antagonists. This could lead to the development of more effective and safer analgesics and anti-inflammatory agents. Additionally, there is a need for further studies to elucidate the mechanisms of action of this compound and its potential use in the treatment of neurological disorders. Overall, the research on this compound holds great promise for the development of novel therapeutics for the treatment of pain, inflammation, and neurological disorders.

Synthesis Methods

The synthesis of N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide involves the reaction between 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid and oxalyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal. The final product is obtained by the reaction of the intermediate with ammonia.

Scientific Research Applications

N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, it has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-16(2,3)15(20)18-8-4-13(5-9-18)17-14(19)12-6-10-21-11-7-12/h12-13H,4-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMASEKBZLBTZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)NC(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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